2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide
Overview
Description
2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, and a tetrazolyl group attached to a benzamide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-(methylsulfanyl)aniline to form an intermediate, which is then reacted with sodium azide to introduce the tetrazolyl group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can yield various substituted benzamides .
Scientific Research Applications
2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Primarily used as a herbicide in agriculture to control unwanted plants.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in plants. It inhibits key enzymes involved in plant growth and development, leading to the death of the targeted plants. The exact molecular pathways and targets can vary depending on the specific application and plant species .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide: Another herbicidal compound with a similar structure but with a trifluoromethyl group.
2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)benzamide: Lacks the trifluoromethyl group but shares other structural similarities.
Uniqueness
2-chloro-N-[3-(methylsulfanyl)phenyl]-5-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3-methylsulfanylphenyl)-5-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c1-23-12-4-2-3-10(7-12)18-15(22)13-8-11(5-6-14(13)16)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZRINDELMQRJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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